2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide involves several steps. One common synthetic route includes the reaction of 3-(4-chlorophenyl)sulfanylpropanoic acid with appropriate reagents to form the desired thiophene derivative . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide can be compared with other similar compounds such as:
- 3-[(4-chlorophenyl)sulfanyl]propanoic acid
- 2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which may confer distinct properties and activities .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c1-9-10(2)23-16(14(9)15(18)21)19-13(20)7-8-22-12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDHPYFVJDLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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